molecular formula C6H12N2O4S2 B1669687 L-cystine CAS No. 56-89-3

L-cystine

Cat. No.: B1669687
CAS No.: 56-89-3
M. Wt: 240.3 g/mol
InChI Key: LEVWYRKDKASIDU-QWWZWVQMSA-N
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Description

D-cystine: is the oxidized dimer form of the amino acid D-cysteine. It is a sulfur-containing amino acid with the chemical formula (SCH₂CH(NH₂)CO₂H)₂. D-cystine is formed through the oxidation of two D-cysteine molecules, which bind through a disulfide bond. This compound plays a crucial role in the structural stability of proteins and is involved in various biological processes.

Mechanism of Action

Target of Action

Cystine, an oxidized derivative of the amino acid cysteine, primarily targets the body’s antioxidant and energy production systems . It serves as a major precursor for the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress .

Mode of Action

Cystine interacts with its targets by undergoing redox reactions. It is converted into two molecules of cysteine, which are then used in the synthesis of glutathione . Glutathione plays a crucial role in neutralizing free radicals and preventing cellular damage .

Biochemical Pathways

Cystine is involved in several biochemical pathways. It is synthesized from methionine and serine through the transsulfuration pathway . It also contributes to the synthesis of glutathione, a tripeptide that plays a key role in maintaining cellular redox balance . Moreover, cystine can be metabolized to produce energy and serve as a carbon source .

Pharmacokinetics

The pharmacokinetics of cystine and its derivatives are complex and can vary among individuals. For instance, N-acetylcysteine (a derivative of cystine) shows rapid absorption and distribution in the body, reaching peak plasma concentrations approximately 1 hour after administration . The half-life of N-acetylcysteine varies between 15.4 and 18.7 hours .

Result of Action

The action of cystine results in several molecular and cellular effects. Its role in glutathione synthesis helps maintain cellular redox balance, protecting cells from oxidative stress . Additionally, cystine’s involvement in energy production and as a carbon source contributes to various metabolic processes .

Action Environment

The action of cystine can be influenced by various environmental factors. For instance, in cancer cells, cystine contributes to metabolic remodeling at different levels, including redox control, ATP production, and as a carbon source for biomass and energy production . The availability of other amino acids, such as methionine and serine, can also impact cystine synthesis and metabolism .

Biochemical Analysis

Biochemical Properties

Cystine is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The conversion of cysteine to cystine can be viewed as an oxidation . Cystine contains a disulfide bond, two amine groups, and two carboxylic acid groups .

Cellular Effects

Cystine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, cystine levels in white blood cells (WBCs) are commonly measured using high-resolution accurate mass (HRAM) LC/MS approach .

Molecular Mechanism

At the molecular level, Cystine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The cysteine sulfhydryl group is nucleophilic and easily oxidized, enhancing its reactivity when the thiol is ionized .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cystine change over time. This includes information on Cystine’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Cystine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels. For instance, cysteine biosynthesis integrates nitrogen and sulphur metabolism .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031752
Record name Cystine D-form
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Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name D-Cystine
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CAS No.

349-46-2, 923-32-0, 56-89-3
Record name D-Cystine
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Record name Cystine D-form
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Record name Cystine DL-form
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Record name Cystine D-form
Source EPA DSSTox
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Record name Cystine
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Record name D-cystine
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Record name CYSTINE, D-
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Record name CYSTINE, DL-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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